molecular formula C10H13ClN2O B1298207 N-(3-amino-4-chlorophenyl)butanamide CAS No. 637316-74-6

N-(3-amino-4-chlorophenyl)butanamide

Cat. No.: B1298207
CAS No.: 637316-74-6
M. Wt: 212.67 g/mol
InChI Key: JKCHAPLJTLRQCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)butanamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with butylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-chlorophenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-(3-amino-4-chlorophenyl)propionamide: Contains a propionamide group instead of a butanamide group.

    N-(3-amino-4-chlorophenyl)benzamide: Features a benzamide group in place of the butanamide group.

Uniqueness

N-(3-amino-4-chlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide moiety provides a longer carbon chain compared to acetamide or propionamide derivatives, potentially affecting its solubility and reactivity .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHAPLJTLRQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358385
Record name N-(3-amino-4-chlorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637316-74-6
Record name N-(3-amino-4-chlorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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